molecular formula C9H10FNO3 B1374613 1-Fluoro-3-isopropoxy-2-nitrobenzene CAS No. 1233951-63-7

1-Fluoro-3-isopropoxy-2-nitrobenzene

Cat. No.: B1374613
CAS No.: 1233951-63-7
M. Wt: 199.18 g/mol
InChI Key: SQFMAXPRBZQIIL-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxy-2-nitrobenzene is a nitroaromatic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol. This compound has gained significant attention in the scientific community due to its various applications and unique chemical properties.

Preparation Methods

. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-isopropoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group and fluorine atom can be replaced by nucleophiles such as phenols in the presence of potassium carbonate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include dimethylformamide, potassium carbonate, hydrogen gas, palladium catalyst, and potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amines, and carbonyl compounds.

Scientific Research Applications

1-Fluoro-3-isopropoxy-2-nitrobenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isopropoxy-2-nitrobenzene involves its interaction with molecular targets through nucleophilic substitution and reduction reactions. The nitro group and fluorine atom are key functional groups that participate in these reactions, leading to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

1-Fluoro-3-isopropoxy-2-nitrobenzene can be compared with other similar compounds such as:

    1-Fluoro-2-isopropoxy-4-nitrobenzene: Similar structure but different position of the nitro group.

    1-Fluoro-2-nitrobenzene: Lacks the isopropoxy group and has different reactivity.

    3-Chloro-4-fluoronitrobenzene: Contains a chlorine atom instead of an isopropoxy group.

Properties

IUPAC Name

1-fluoro-2-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMAXPRBZQIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267967
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-63-7
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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